molecular formula C14H18N2O3S B4005001 1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide

Cat. No.: B4005001
M. Wt: 294.37 g/mol
InChI Key: JZPCQHHAMNVNIG-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Scientific Research Applications

1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of “N-allyl-1-(phenylsulfonyl)prolinamide”. For instance, if it’s used as a catalyst, it might function by temporarily binding to reactants to lower the activation energy of the reaction .

Safety and Hazards

The safety and hazards associated with “N-allyl-1-(phenylsulfonyl)prolinamide” would depend on various factors including its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions could involve studying the properties and potential applications of “N-allyl-1-(phenylsulfonyl)prolinamide”. For instance, if it shows promise as a catalyst, research could focus on optimizing its catalytic activity .

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide typically involves the coupling of benzenesulfonyl chloride with proline derivatives under basic conditions. One common method involves the use of 1,2-dichloroethane as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . The reaction conditions usually require heating at around 60°C for several hours to obtain the desired product in good yield.

Chemical Reactions Analysis

Comparison with Similar Compounds

1-(Benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide can be compared with other similar compounds such as benzenesulfonic acid and its derivatives. These compounds share similar chemical structures and reactivity but may differ in their biological activities and applications . For instance, benzenesulfonic acid is commonly used in the synthesis of sulfonamides, sulfonyl chlorides, and esters, while this compound has more specific applications in enzyme inhibition and drug development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications

Properties

IUPAC Name

1-(benzenesulfonyl)-N-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-10-15-14(17)13-9-6-11-16(13)20(18,19)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPCQHHAMNVNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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